![molecular formula C24H27ClN4O2 B2723369 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-51-9](/img/structure/B2723369.png)
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Activation
Zhang et al. (2000) studied the metabolism of a dopamine D(4) selective antagonist, closely related to the chemical compound , in rats, monkeys, and humans. They discovered two major metabolic pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct. This work highlights the compound's metabolic transformation and potential activation process in biological systems, offering insights into its pharmacokinetics and biotransformation mechanisms (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, sharing structural similarities with the compound , with the CB1 cannabinoid receptor. Their research involved conformational analyses and molecular docking studies, which helped in understanding the steric and electrostatic interactions crucial for receptor binding. This study contributes to the knowledge of how similar compounds can influence receptor activity through specific molecular interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Crystal Structure Analysis
Kaur et al. (2013) provided a detailed crystal structure analysis of Rupatadine, a compound structurally related to the chemical . Their work elucidated the dihedral angles and configuration of the piperizene group within the molecule, which can inform on the structural basis of the compound's biological activities and interactions with macromolecules (Kaur, Jasinski, Luopa, Kumar, Patel, Gudaparthi, & Yathirajan, 2013).
Synthesis and Biological Activity
Gein et al. (2013) explored the synthesis and biological activity of derivatives structurally related to the compound in focus. They synthesized a series of compounds to assess their antimicrobial activity and influence on blood coagulation, providing a foundation for understanding the potential therapeutic applications of such molecules (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).
properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-3-29-17(2)15-20(30)22(24(29)31)23(18-7-6-8-19(25)16-18)28-13-11-27(12-14-28)21-9-4-5-10-26-21/h4-10,15-16,23,30H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLVUMOERYQRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one |
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